2,6-Di-tert-butyl-P-benzoquinone

Catalog No.
S597518
CAS No.
719-22-2
M.F
C14H20O2
M. Wt
220.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Di-tert-butyl-P-benzoquinone

CAS Number

719-22-2

Product Name

2,6-Di-tert-butyl-P-benzoquinone

IUPAC Name

2,6-ditert-butylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C14H20O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8H,1-6H3

InChI Key

RDQSIADLBQFVMY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=O)C=C(C1=O)C(C)(C)C

Synonyms

2,6-Bis(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione;2,6-Bis(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione; 2,6-Bis[1,1-dimethyl ethyl]quinone; 2,6-Di-tert-butyl-1,4-benzoquinone; 2,6-Di-tert-butyl-2,5-cyclohexadien-1,4-dione; 2,6-Di-tert-butyl

Canonical SMILES

CC(C)(C)C1=CC(=O)C=C(C1=O)C(C)(C)C

The exact mass of the compound 2,6-Di-tert-butyl-P-benzoquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14448. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. It belongs to the ontological category of 1,4-benzoquinones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Di-tert-butyl-p-benzoquinone is a substituted 1,4-benzoquinone distinguished by two bulky tert-butyl groups adjacent to its carbonyl functionalities. This specific substitution pattern imparts significant steric hindrance, which fundamentally alters its electrochemical properties and chemical stability compared to the unsubstituted parent compound, 1,4-benzoquinone. These modifications result in a milder oxidizing agent with enhanced solubility in common organic solvents, making it a specialized tool for applications requiring high selectivity and process compatibility.

Substituting 2,6-Di-tert-butyl-p-benzoquinone with chemically simpler analogs like unsubstituted 1,4-benzoquinone or duroquinone is unreliable for tuned applications. Such substitutions introduce significant variance in redox potential, drastically altering reaction kinetics and selectivity, which can lead to reduced yields or complete reaction failure. The pronounced steric shielding provided by the 2,6-di-tert-butyl groups is critical for preventing unwanted side reactions, such as polymerization or nucleophilic attack, that are common with less hindered quinones. Therefore, processes optimized for the specific electronic and steric profile of this compound cannot tolerate the use of generic or alternative substituted quinones without extensive re-validation.

Attenuated Redox Potential for Highly Selective Oxidations

The electron-donating and sterically hindering tert-butyl groups significantly lower the reduction potential of the quinone core, making it a much milder oxidant than its unsubstituted analog. The first electron transfer for 2,6-Di-tert-butyl-p-benzoquinone occurs at -0.69 V vs. SCE. This is substantially more negative than that of 1,4-benzoquinone, which has a reported first reduction potential of approximately -0.15 V vs. SCE under similar conditions.

Evidence DimensionFirst Reduction Potential (E°')
Target Compound Data-0.69 V vs. SCE
Comparator Or Baseline1,4-Benzoquinone: approx. -0.15 V vs. SCE
Quantified DifferenceApprox. 540 mV more negative (weaker oxidant)
ConditionsCyclic voltammetry in acetonitrile (MeCN) solution.

This weaker oxidizing strength is critical for syntheses involving sensitive functional groups, as it allows for selective oxidation without causing substrate degradation or unwanted side reactions.

Enhanced Lipophilicity for Superior Processability in Organic Media

The two tert-butyl groups substantially increase the nonpolar character of the molecule, leading to dramatically improved solubility in many organic solvents compared to the parent quinone. The calculated octanol-water partition coefficient (XLogP3) for 2,6-Di-tert-butyl-p-benzoquinone is 3.4. This indicates significantly greater lipophilicity than 1,4-benzoquinone, which has an XLogP3 value of 0.2.

Evidence DimensionOctanol-Water Partition Coefficient (XLogP3)
Target Compound Data3.4
Comparator Or Baseline1,4-Benzoquinone: 0.2
Quantified Difference17-fold higher lipophilicity based on the linear partition coefficient
ConditionsComputationally derived value from PubChem (XLogP3 method).

Higher solubility in organic systems simplifies reaction setup, allows for higher reactant concentrations, and facilitates purification and formulation, representing a direct process advantage over less soluble quinones.

Steric Shielding Prevents Side Reactions and Stabilizes Intermediates

The bulky tert-butyl groups physically obstruct access to the quinone ring, providing a high degree of steric protection. This shielding is crucial in preventing the dimerization and polymerization pathways that can plague reactions involving less substituted quinones like 1,4-benzoquinone. This stability extends to its radical anion, making it more persistent and less prone to decomposition, which is a key attribute for applications in materials science and controlled radical processes.

Evidence DimensionReaction Pathway Selectivity
Target Compound DataSteric hindrance suppresses common quinone side reactions (e.g., polymerization, Michael addition).
Comparator Or BaselineUnsubstituted 1,4-benzoquinone: Prone to self-reaction and nucleophilic attack.
Quantified DifferenceQualitative but significant improvement in reaction cleanliness and intermediate stability.
ConditionsGeneral organic synthesis and redox reaction conditions.

This inherent stability ensures cleaner reaction profiles, higher yields of the desired product, and predictable behavior, reducing purification costs and improving reproducibility.

Selective Oxidant for Synthesizing Complex Molecules

For multi-step syntheses involving substrates with multiple sensitive functional groups, the attenuated redox potential of this compound allows it to function as a mild oxidant, avoiding the over-oxidation or degradation often caused by stronger, unsubstituted quinones.

Stabilizer and Polymerization Inhibitor in Monomer Formulations

Its high solubility in organic media and steric hindrance make it an effective radical scavenger for inhibiting premature polymerization in reactive monomer streams during storage and processing. Its stability prevents it from becoming a source of impurities itself.

Tunable Electron Acceptor in Organic Electronics and Charge-Transfer Complexes

In materials science, the compound's defined redox potential and sterically-enforced stability make it a reliable electron-accepting component. The bulky groups can control intermolecular packing in the solid state, influencing the electronic properties of the resulting material.

Physical Description

Solid

Color/Form

Yellow crystals

XLogP3

3.4

LogP

4.42 (LogP)
log Kow = 4.42
4.42

Melting Point

66.0 °C
65-67 °C
65-67°C

UNII

4C9D8L0Y0T

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

719-22-2

Wikipedia

2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadiene-1,4-dione

General Manufacturing Information

2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: ACTIVE

Analytic Laboratory Methods

2,6-Di-t-butyl-p-benzoquinone was measured in municipal incinerator flyash following extraction and capillary GC/MS.

Clinical Laboratory Methods

2,6-Di-t-butyl-p-benzoquinone was measured in fish using open-column chromatography followed by GC/MS.

Dates

Last modified: 08-15-2023

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